

An In-depth Technical Guide to the Structure Elucidation of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Guanidinobenzoic acid*

Cat. No.: B092259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of **4-Guanidinobenzoic acid**. The document details the key spectroscopic and analytical techniques, presenting the expected data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols necessary to obtain this data, ensuring reproducibility for researchers in the field.

Compound Identification and Properties

4-Guanidinobenzoic acid is a derivative of benzoic acid containing a guanidinium group at the para position. It is a valuable building block in medicinal chemistry and drug development. For the purpose of this guide, we will focus on the characterization of **4-Guanidinobenzoic acid** hydrochloride, the common salt form which enhances solubility and stability.

Table 1: Chemical Identifiers and Properties of **4-Guanidinobenzoic Acid** Hydrochloride

Identifier	Value	Reference
IUPAC Name	4-(diaminomethylideneamino)benzoic acid;hydrochloride	[1]
CAS Number	42823-46-1	[1]
Molecular Formula	C ₈ H ₁₀ ClN ₃ O ₂	[1]
Molecular Weight	215.64 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	285 °C (decomposes)	[2]
Solubility	Soluble in water	

Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

The synthesis of **4-Guanidinobenzoic acid** hydrochloride is typically achieved through the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[3][4]

Experimental Protocol for Synthesis

- Suspend 4-aminobenzoic acid (e.g., 50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a reaction vessel equipped with a stirrer.
- Add cyanamide (e.g., 35 g, 0.839 mol) to the suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6 hours.
- After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours without stirring to allow for precipitation.
- Collect the precipitated solid by filtration and wash it with cold water (100 mL).

- To purify the product, suspend the solid in an aqueous solution of potassium carbonate (e.g., 30 g K_2CO_3 in 400 mL of water) and stir for 30 minutes to neutralize any remaining acid.
- Filter the solid again, wash thoroughly with water (250 mL), and dry under vacuum to yield **4-Guanidinobenzoic acid** hydrochloride.

Spectroscopic and Analytical Data for Structure Elucidation

The definitive structure of **4-Guanidinobenzoic acid** is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted 1H NMR Spectral Data for **4-Guanidinobenzoic Acid** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	Doublet	2H	Aromatic (H-3, H-5)
~7.2	Doublet	2H	Aromatic (H-2, H-6)
~7.5 - 9.0	Broad Singlet	5H	-NH ₂ and -NH- protons of guanidinium group
~12.0 - 13.0	Broad Singlet	1H	Carboxylic acid (- COOH)

Note: The exact chemical shifts of the -NH and -COOH protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 3: Predicted ^{13}C NMR Spectral Data for **4-Guanidinobenzoic Acid** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~167	Carboxylic acid carbon (C=O)
~157	Guanidinium carbon (C=N)
~145	Aromatic quaternary carbon (C-4)
~131	Aromatic CH carbons (C-3, C-5)
~122	Aromatic quaternary carbon (C-1)
~118	Aromatic CH carbons (C-2, C-6)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for **4-Guanidinobenzoic Acid** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H stretching (guanidinium group)
3000 - 2500	Strong, Broad	O-H stretching (carboxylic acid, hydrogen-bonded)
~1700	Strong	C=O stretching (carboxylic acid)
~1670	Strong	C=N stretching (guanidinium group)
~1600	Medium	C=C stretching (aromatic ring)
~1400	Medium	N-H bending (guanidinium group)
~1300	Medium	C-O stretching / O-H bending (carboxylic acid)
~850	Strong	C-H out-of-plane bending (para-substituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for **4-Guanidinobenzoic Acid**

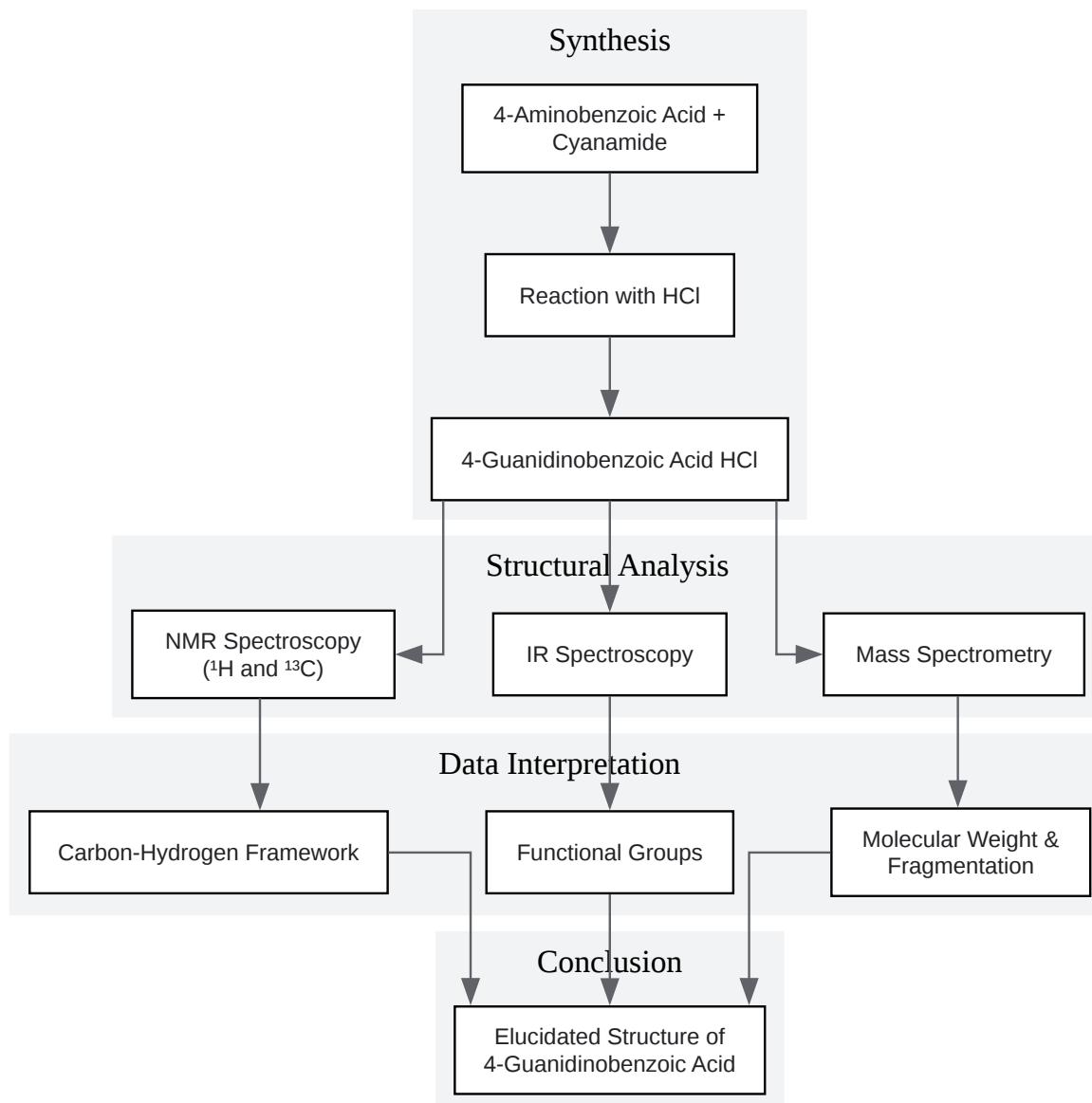
m/z (Mass-to-Charge Ratio)	Ion
180.0768	[M+H] ⁺
179.0695	[M] ⁺
162.0667	[M+H-H ₂ O] ⁺
134.0715	[M-COOH] ⁺

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

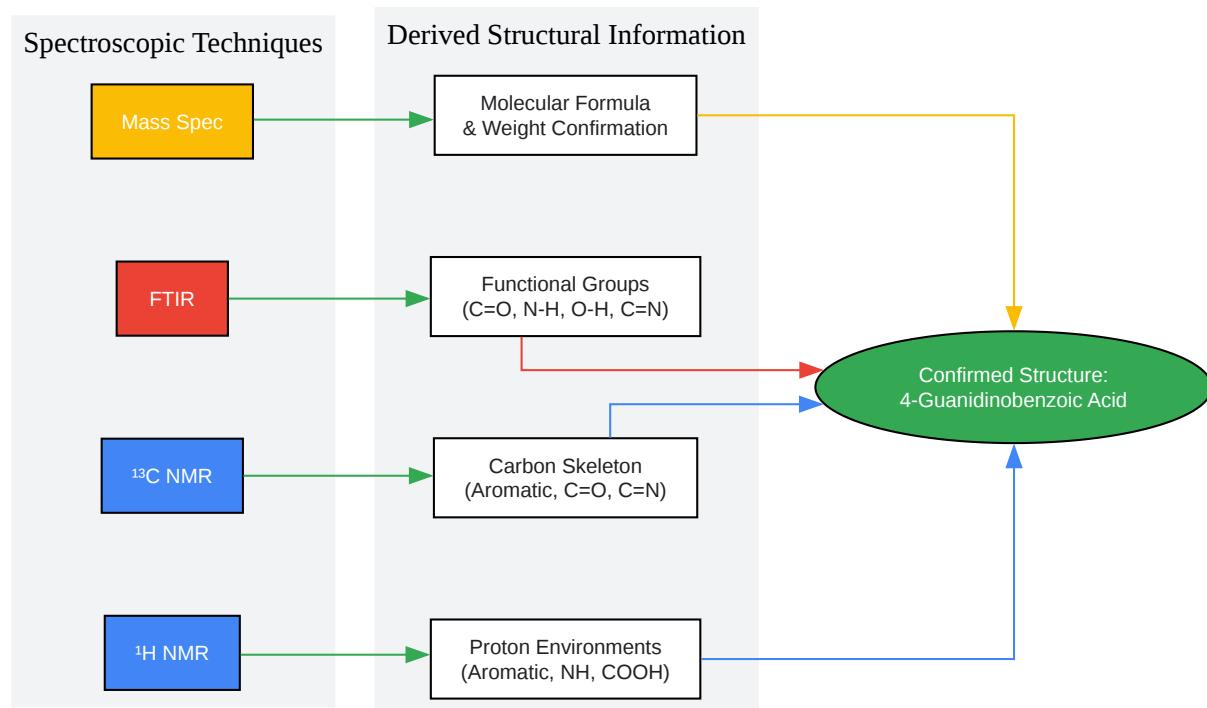
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Guanidinobenzoic acid** hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a larger spectral width (e.g., 220 ppm).

FTIR Spectroscopy Protocol


- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI), and acquire the mass spectrum in positive ion mode.


Visualizing the Structure Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structure elucidation of **4-Guanidinobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Integration of data from various spectroscopic techniques for structure confirmation.

By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can confidently elucidate and confirm the structure of **4-Guanidinobenzoic acid**, a crucial step in its application for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Guanidinobenzoic acid hydrochloride | C8H10CIN3O2 | CID 3084875 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 对胍基苯甲酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]
- 4. 4-Guanidinobenzoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation of 4-Guanidinobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092259#4-guanidinobenzoic-acid-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com